2-Methyl-7-phenyl-1,2-oxazepane
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Overview
Description
2-Methyl-7-phenyl-1,2-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-1,2-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with 2-chlorobenzaldehyde under basic conditions in a microwave oven can yield oxazepane derivatives . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepanes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-induced reactions and copper catalysis can be optimized for industrial applications to ensure high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-1,2-oxazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of amine derivatives .
Scientific Research Applications
2-Methyl-7-phenyl-1,2-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-1,2-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-7-phenyl-1,2-oxazepane include other oxazepane derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3358-68-7 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-7-phenyloxazepane |
InChI |
InChI=1S/C12H17NO/c1-13-10-6-5-9-12(14-13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
BGCQAXBSNOXBAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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